tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a sulfonylmethyl group attached to a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonylmethyl Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl moiety may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((phenylamino)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)sulfonylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBPJVDPQMCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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